molecular formula C17H18N2O3 B2487192 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2097883-97-9

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2487192
CAS No.: 2097883-97-9
M. Wt: 298.342
InChI Key: MDXPQYNKZPRZRL-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with potential therapeutic applications. This compound is extensively employed in scientific research to explore its potential in drug development and understanding biological mechanisms. It is known for its unique chemical structure, which includes a hydroxycyclohexene ring, a phenyl group, and an oxazole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of a hydroxycyclohexene derivative with a phenyl-substituted oxazole carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand its interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide include:

  • N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide
  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Uniqueness

What sets this compound apart is its unique combination of a hydroxycyclohexene ring, a phenyl group, and an oxazole ring. This structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(18-12-17(21)9-5-2-6-10-17)14-11-15(22-19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXPQYNKZPRZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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